Enarodustat (JTZ-951) is a novel, orally available small molecule classified as a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. [, ] It acts as an erythropoiesis-stimulating agent by mimicking the body's adaptive response to hypoxic conditions. [, ] Enarodustat is currently being investigated for its potential in treating anemia associated with chronic kidney disease (CKD). [, , , , , , , ]
Enarodustat inhibits HIF-PH enzymes, which are responsible for hydroxylating HIF-α proteins under normoxic conditions. [, ] This hydroxylation targets HIF-α for degradation. By inhibiting PHDs, enarodustat allows HIF-α to accumulate and translocate to the nucleus. [] HIF-α then dimerizes with HIF-β, forming a transcription factor complex that binds to hypoxia-response elements in the DNA. [, , ] This binding initiates the transcription of various genes involved in erythropoiesis, including erythropoietin (EPO). [, , , , , ] Enarodustat also improves iron utilization by reducing hepcidin levels, a hormone that regulates iron absorption and release. [, , , , ]
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6